4-Butanoyl-4H-1,2,4-triazole-3-carboxamide
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Overview
Description
4-Butyryl-4H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 4-butyryl-4H-1,2,4-triazole-3-carboxamide consists of a triazole ring substituted with a butyryl group at the 4-position and a carboxamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyryl-4H-1,2,4-triazole-3-carboxamide can be achieved through various methods. One common approach involves the reaction of 4-butyryl-1H-1,2,4-triazole-3-carboxylic acid with ammonia or an amine to form the corresponding carboxamide. This reaction typically requires the use of a dehydrating agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of 4-butyryl-4H-1,2,4-triazole-3-carboxamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Butyryl-4H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
4-Butyryl-4H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-butyryl-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, thereby enhancing cognitive function and memory .
Comparison with Similar Compounds
Similar Compounds
- 4-Butyryl-1H-1,2,4-triazole-3-carboxylic acid
- 4-Butyryl-1H-1,2,4-triazole-3-thiol
- 4-Butyryl-1H-1,2,4-triazole-3-amine
Uniqueness
4-Butyryl-4H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other similar compounds, it exhibits enhanced antimicrobial and antifungal properties, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
62735-16-4 |
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Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-butanoyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C7H10N4O2/c1-2-3-5(12)11-4-9-10-7(11)6(8)13/h4H,2-3H2,1H3,(H2,8,13) |
InChI Key |
NUZHGTCBVSAAEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C=NN=C1C(=O)N |
Origin of Product |
United States |
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